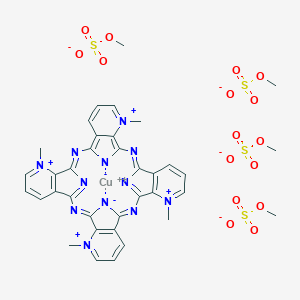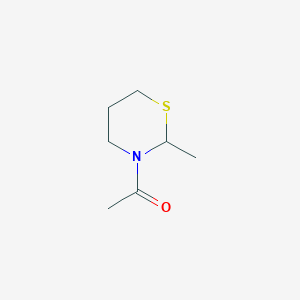![molecular formula C8H4F3N3 B044326 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 115652-64-7](/img/structure/B44326.png)
3-(Trifluoromethyl)pyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)pyrido[2,3-b]pyrazine is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound possesses unique structural and physicochemical properties that make it an attractive candidate for drug development. In
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, including kinases. This compound has also been found to modulate various signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine are diverse and depend on the specific application. This compound has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells and inhibit viral replication. Additionally, this compound has been shown to modulate the activity of various enzymes and signaling pathways, leading to a wide range of physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine in lab experiments include its high purity, high yield, and unique structural properties. This compound is also relatively easy to synthesize, making it a cost-effective option for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many future directions for the study of 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine. One possible direction is the development of novel kinase inhibitors based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Other potential future directions include the synthesis of analogs of this compound and the exploration of its potential as a diagnostic tool.
Méthodes De Synthèse
The synthesis of 3-(Trifluoromethyl)pyrido[2,3-b]pyrazine involves the reaction of 2-cyanopyridine with trifluoromethyl diazomethane in the presence of a catalyst. The reaction proceeds through a cycloaddition reaction, which leads to the formation of the desired product. This method has been reported to yield high purity and high yields of the product.
Applications De Recherche Scientifique
3-(Trifluoromethyl)pyrido[2,3-b]pyrazine has been extensively studied for its potential applications in drug development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been found to possess potent kinase inhibitory activity, making it a promising candidate for the development of kinase inhibitors.
Propriétés
Numéro CAS |
115652-64-7 |
|---|---|
Nom du produit |
3-(Trifluoromethyl)pyrido[2,3-b]pyrazine |
Formule moléculaire |
C8H4F3N3 |
Poids moléculaire |
199.13 g/mol |
Nom IUPAC |
3-(trifluoromethyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H4F3N3/c9-8(10,11)6-4-13-5-2-1-3-12-7(5)14-6/h1-4H |
Clé InChI |
NBMBZRXXZRBDID-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C(N=C2N=C1)C(F)(F)F |
SMILES canonique |
C1=CC2=NC=C(N=C2N=C1)C(F)(F)F |
Synonymes |
Pyrido[2,3-b]pyrazine, 3-(trifluoromethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



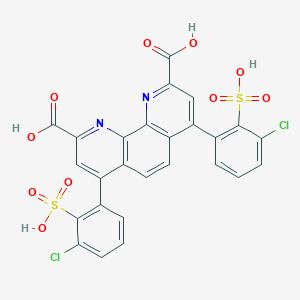

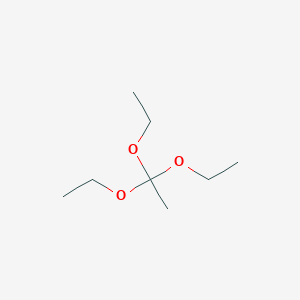

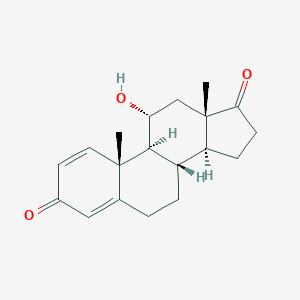


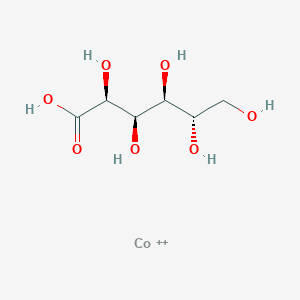
![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)



